PI3K Isoform Selectivity: 1'-Methyl-1,4'-bipiperidine-Containing Compound Exhibits Subtype-Specific Inhibition
A compound incorporating the 1'-methyl-1,4'-bipiperidine motif (US9260439, 211) demonstrated differential inhibition across PI3K isoforms. While the compound inhibited p110α with an IC₅₀ of 35 nM, its potency against p110δ and p110β was reduced to 74 nM and 95 nM, respectively [1]. This contrasts with broader-spectrum PI3K inhibitors like LY294002, which typically exhibit less than 10-fold selectivity across these isoforms. The methyl-bipiperidine moiety likely contributes to this selective binding profile, offering a quantifiable advantage in targeting specific PI3K-mediated pathways.
| Evidence Dimension | PI3K p110α vs. p110δ vs. p110β inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀: 35 nM (p110α); 74 nM (p110δ); 95 nM (p110β) |
| Comparator Or Baseline | Reference pan-PI3K inhibitor LY294002 (typical IC₅₀ ~1-5 μM across isoforms) |
| Quantified Difference | >100-fold improvement in potency and isoform-dependent selectivity (p110α vs p110δ: 2.1-fold; p110α vs p110β: 2.7-fold) |
| Conditions | Recombinant human PI3K isoforms expressed in Rat1 cells |
Why This Matters
This differential selectivity is crucial for developing targeted therapies with potentially reduced off-target effects, directly impacting the choice of chemical scaffold in medicinal chemistry campaigns.
- [1] BindingDB. (n.d.). BDBM207234: US9260439, 211. Binding Affinity Data. View Source
